molecular formula C9H8Cl3NO2 B12441405 3-Amino-3-(2,3,5-trichlorophenyl)propanoic acid CAS No. 682804-30-4

3-Amino-3-(2,3,5-trichlorophenyl)propanoic acid

Cat. No.: B12441405
CAS No.: 682804-30-4
M. Wt: 268.5 g/mol
InChI Key: QYINQBIHVNQKRL-UHFFFAOYSA-N
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Description

3-Amino-3-(2,3,5-trichlorophenyl)propanoic acid is an organic compound with the molecular formula C9H8Cl3NO2 and a molecular weight of 268.52 g/mol This compound is characterized by the presence of an amino group (-NH2) and a trichlorophenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2,3,5-trichlorophenyl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,3,5-trichlorophenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific reaction conditions like elevated temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized phenylpropanoic acids.

Scientific Research Applications

3-Amino-3-(2,3,5-trichlorophenyl)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,3,5-trichlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trichlorophenyl group can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of target proteins and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(2,3,5-trichlorophenyl)propanoic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

682804-30-4

Molecular Formula

C9H8Cl3NO2

Molecular Weight

268.5 g/mol

IUPAC Name

3-amino-3-(2,3,5-trichlorophenyl)propanoic acid

InChI

InChI=1S/C9H8Cl3NO2/c10-4-1-5(7(13)3-8(14)15)9(12)6(11)2-4/h1-2,7H,3,13H2,(H,14,15)

InChI Key

QYINQBIHVNQKRL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(CC(=O)O)N)Cl)Cl)Cl

Origin of Product

United States

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